Calcium(2+) neononanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

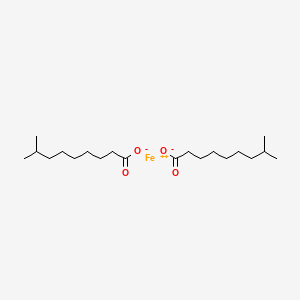

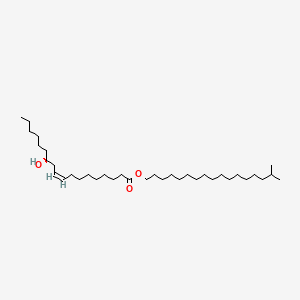

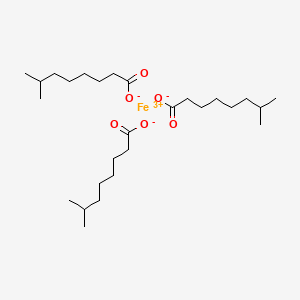

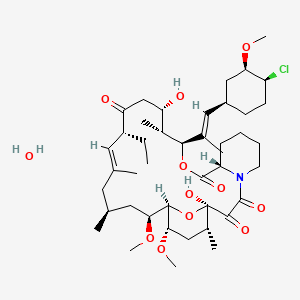

ネオノナン酸カルシウム(2+)は、カルシウム6,6-ジメチルヘプタノアートとしても知られており、分子式C18H34CaO4、分子量354.53816 g/molの有機カルシウム塩です 。この化合物は、ネオノナン酸配位子に配位したカルシウムイオンを含む独自の構造を特徴としています。

準備方法

合成経路と反応条件

ネオノナン酸カルシウム(2+)は、さまざまな方法で合成できます。一般的なアプローチの1つは、制御された条件下で水酸化カルシウムとネオノナン酸を反応させることです。反応は通常、次のように進行します:[ \text{Ca(OH)}2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ca(C}9\text{H}{19}\text{COO)}_2 + 2 \text{H}_2\text{O} ]

工業生産方法

工業的な設定では、ネオノナン酸カルシウム(2+)の生産は、通常、炭酸カルシウムまたは酸化カルシウムを出発物質として使用する大規模反応を伴います。これらの材料は、適切な溶媒の存在下で、制御された温度と圧力条件下で、ネオノナン酸と反応して、目的の生成物を生成します。

化学反応の分析

反応の種類

ネオノナン酸カルシウム(2+)は、以下を含むさまざまな化学反応を起こします。

置換反応: カルシウムイオンは、適切な試薬の存在下で、他の金属イオンに置き換えることができます。

錯体形成反応: この化合物は、他の配位子と錯体を形成し、その化学的性質を変更することができます。

一般的な試薬と条件

ネオノナン酸カルシウム(2+)を含む反応で使用される一般的な試薬には、酸、塩基、錯化剤が含まれます。温度、圧力、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。

主な製品

ネオノナン酸カルシウム(2+)を含む反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、この化合物を強酸と反応させると、ネオノナン酸とカルシウム塩が生成される可能性があります。

科学研究への応用

ネオノナン酸カルシウム(2+)は、以下を含む科学研究で幅広い用途を持っています。

化学: 有機合成の試薬として、およびさまざまな化学反応の触媒として使用されます。

生物学: この化合物は、特にカルシウムシグナル伝達経路における生物学的システムにおける潜在的な役割について研究されています。

医学: 薬物送達システムにおける使用など、その潜在的な治療的用途を探求するための研究が進行中です。

産業: ネオノナン酸カルシウム(2+)は、特殊化学品の製造と、さまざまな工業プロセスにおける添加剤として使用されています {_svg_3}

科学的研究の応用

Calcium(2+) neononanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential role in biological systems, particularly in calcium signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: This compound is used in the production of specialty chemicals and as an additive in various industrial processes

作用機序

ネオノナン酸カルシウム(2+)の作用機序は、カルシウム結合タンパク質および酵素との相互作用を含みます。この化合物は、細胞内カルシウムレベルを変更することにより、カルシウムシグナル伝達経路を調節することができます。 これは、筋肉の収縮、神経伝達物質の放出、遺伝子発現などのさまざまな細胞プロセスに影響を与えます .

類似化合物との比較

類似化合物

炭酸カルシウム (CaCO3): 栄養補助食品や工業プロセスなど、さまざまな用途に使用される一般的なカルシウム塩です。

リン酸カルシウム (Ca3(PO4)2): 骨移植や歯科用セメントなど、医学や歯科で広く使用されています。

酢酸カルシウム (Ca(C2H3O2)2): 慢性腎臓病患者の高リン血症の治療に使用されます。

独自性

ネオノナン酸カルシウム(2+)は、その特殊な構造と特性により、研究や産業における特殊な用途に適しており、独特です。 錯体を形成し、さまざまな化学反応に参加する能力は、それを他のカルシウム塩と区別します .

特性

CAS番号 |

93918-13-9 |

|---|---|

分子式 |

C18H34CaO4 |

分子量 |

354.5 g/mol |

IUPAC名 |

calcium;6,6-dimethylheptanoate |

InChI |

InChI=1S/2C9H18O2.Ca/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |

InChIキー |

LSHVILQHOVIRKK-UHFFFAOYSA-L |

正規SMILES |

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。